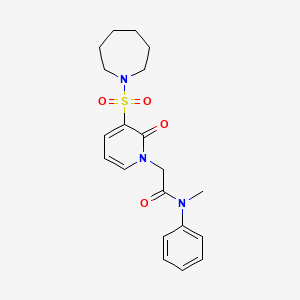

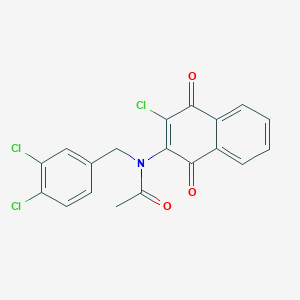

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

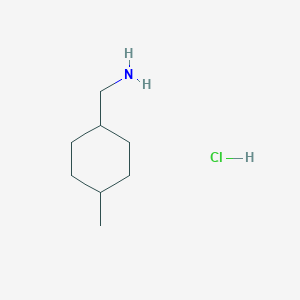

The compound appears to contain an azepane sulfonyl group and a pyridinone group, similar to the compound "8-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one" . It also has a N-methyl-N-phenylacetamide group.

Molecular Structure Analysis

The structure of the compound is likely to contain multiple bonds, aromatic bonds, and possibly one or more rings, similar to "3-(azepan-1-ylsulfonyl)-8-ethoxy-2H-chromen-2-one" .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Azepane derivatives play a crucial role in medicinal chemistry due to their diverse biological activities. The compound could serve as a valuable scaffold for designing novel drugs. Researchers can explore modifications around the azepane core to develop potential pharmaceutical agents. For instance, Proheptazine, an opioid analgesic, shares structural similarities with this compound, making it an interesting starting point for further optimization .

Organic Synthesis

The synthesis of non-fused N-aryl azepanes remains an active area of research. This compound’s Pd/LA-catalyzed decarboxylation reaction provides a practical and straightforward methodology for accessing N-aryl azepane derivatives. The mild reaction conditions and ample scope make it an attractive route for organic chemists. Moreover, the resulting products can be further functionalized, expanding their synthetic utility .

Heterocyclic Chemistry

The presence of both a pyridine and an azepane moiety in this compound makes it interesting for heterocyclic chemistry. Researchers can explore its reactivity in various cyclization reactions to access fused or non-fused heterocycles. For example, the combination of 1-sulfonyl-1,2,3-triazoles and pyridinium 1,4-zwitterionic thiolates leads to pyrido[1,2-a]pyrazine derivatives or 1,4-thiazine derivatives, depending on the substituents .

Antifungal Agents

Recent studies have evaluated the antifungal activity of 1-sulfonyl-1,2,3-triazoles. Some derivatives containing specific substituents exhibit significant activity against Candida strains. These findings suggest that exploring the antifungal potential of our compound could yield promising results. Researchers could investigate its mode of action and assess its efficacy against various fungal pathogens .

Materials Science

The unique combination of heterocyclic motifs in this compound could inspire materials scientists. By functionalizing the azepane core, researchers might develop new materials with tailored properties. Potential applications include sensors, polymers, or even drug delivery systems.

properties

IUPAC Name |

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-21(17-10-5-4-6-11-17)19(24)16-22-13-9-12-18(20(22)25)28(26,27)23-14-7-2-3-8-15-23/h4-6,9-13H,2-3,7-8,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMABAQKDRSUYCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

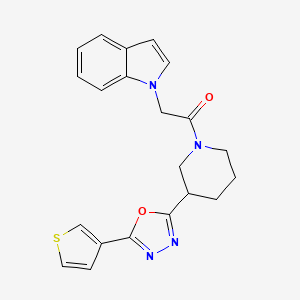

![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)

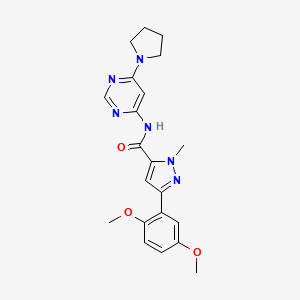

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2518295.png)

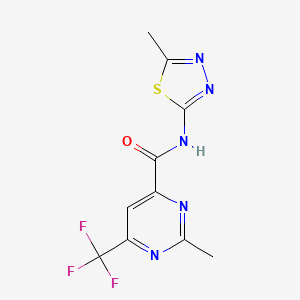

![N-[(6-methyl-1H-indazol-5-yl)carbamothioyl]benzamide](/img/structure/B2518298.png)

![3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2518304.png)